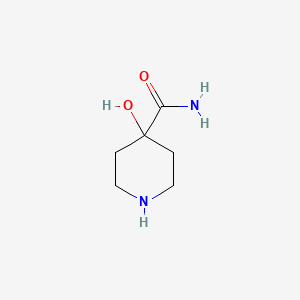

4-Hydroxypiperidine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)6(10)1-3-8-4-2-6/h8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWXKZSATLYJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxypiperidine 4 Carboxamide and Its Derivatives

General Synthetic Strategies for the 4-Hydroxypiperidine (B117109) Core

The construction of the 4-hydroxypiperidine scaffold is a fundamental step in the synthesis of 4-hydroxypiperidine-4-carboxamide and its derivatives. koreascience.krrsc.orgchemicalbook.com Various synthetic routes have been developed, often starting from readily available precursors. These strategies can be broadly categorized into multistep reaction sequences and methods employing protecting groups to achieve regioselectivity and chemoselectivity.

A common approach involves the reduction of corresponding 4-piperidone (B1582916) precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can be reduced using sodium borohydride (B1222165) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate. Another strategy begins with the partial hydrogenation of β,γ-unsaturated nitriles to form γ,δ-unsaturated amines, which are then condensed with aldehydes in an acidic solution to yield 4-hydroxypiperidine derivatives. google.com

Multistep Reaction Sequences and Optimization

Optimization of reaction conditions is a key aspect of developing efficient synthetic protocols. This can involve screening different solvents, catalysts, temperatures, and reaction times. For instance, in a three-component condensation reaction, the choice of solvent was found to be crucial, with aqueous media favoring the formation of the desired product. researchgate.net The use of flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or scavengers, offers a modern approach to optimize multi-step syntheses by allowing for precise control over reaction parameters and facilitating purification. syrris.jp

Table 1: Example of a Multistep Synthesis for a 4-Hydroxypiperidine Derivative

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Piperidone hydrochloride hydrate | Liquid ammonia, Toluene | 4-Piperidone |

| 2 | 4-Piperidone | Sodium borohydride, Methanol, Reflux | 4-Hydroxypiperidine |

| 3 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (B1257347), Potassium carbonate, Methanol, Reflux | N-Boc-4-hydroxypiperidine |

This table illustrates a typical multi-step sequence for the synthesis of a protected 4-hydroxypiperidine derivative. google.com

Protecting Group Strategies for the Hydroxyl and Nitrogen Moieties

Protecting groups are indispensable tools in the synthesis of complex molecules like 4-hydroxypiperidine derivatives, where selective reactions at specific functional groups are required. jocpr.comresearchgate.net The hydroxyl and nitrogen groups of the 4-hydroxypiperidine core often need to be temporarily masked to prevent them from interfering with reactions at other parts of the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine (B6355638) ring. researchgate.netchemimpex.com It is stable under a variety of reaction conditions but can be readily removed under acidic conditions. lboro.ac.ukresearchgate.net For the hydroxyl group, silyl (B83357) ethers are a common choice for protection. jocpr.com

The selection of protecting groups is guided by the principle of orthogonality, which means that each protecting group can be removed under specific conditions without affecting the others. jocpr.com This allows for a stepwise deprotection and functionalization of the molecule. For example, in peptide synthesis, a field that heavily relies on protecting group strategies, the Fmoc group is often used for amine protection and is removed under basic conditions, while other protecting groups remain intact. creative-peptides.comub.edu

Table 2: Common Protecting Groups for Hydroxyl and Nitrogen Moieties

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) |

| Hydroxyl | Benzyl (B1604629) | Bn | Hydrogenolysis |

| Nitrogen | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Nitrogen | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis |

| Nitrogen | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

This table summarizes common protecting groups used for hydroxyl and amino functionalities and their respective deprotection methods. jocpr.comresearchgate.netcreative-peptides.com

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound and its analogues is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. rsc.org Several advanced strategies have been developed to control the stereochemistry during the synthesis of the piperidine ring and its substituents.

Enantiodivergent Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high stereoselectivity. researchgate.netmdpi.com Enantiodivergent methods are particularly powerful as they allow for the synthesis of both enantiomers of a target molecule from a common precursor.

A notable example is the enzymatic kinetic resolution of a racemic mixture. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. researchgate.net For instance, immobilized lipases from Candida antarctica and Burkholderia cepacia have been successfully used to resolve a racemic 4-hydroxytetrahydropyridine derivative, providing access to both enantiomers of fagomine (B1671860) and 4-hydroxypipecolic acid. researchgate.net Another approach involves the use of carbonyl reductases for the stereoselective reduction of a ketone, which can produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. nih.gov

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of piperidine derivatives. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

One strategy involves the use of chiral phosphine (B1218219) catalysts in the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with high stereoselectivity. nih.gov Another method is the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, which provides access to cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org Chiral phosphoric acids have also been employed as organocatalysts in the asymmetric synthesis of highly substituted piperidine-2-carboxylates. rsc.org The development of such catalytic systems is a key area of research for the efficient construction of chiral piperidine scaffolds. mdpi.com

Diastereoselective Routes to Substituted Piperidine Carboxamides

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. nih.govmedchemexpress.com This is crucial for the synthesis of substituted piperidine carboxamides, which can have multiple chiral centers.

One approach involves an intramolecular Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which can generate two or three new stereogenic centers with high diastereoselectivity. rsc.org This methodology has been applied to the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org Another strategy utilizes the existing stereochemistry of a chiral starting material, such as 2-deoxy-D-ribose, to direct the formation of new stereocenters in the target piperidine derivative. rsc.org Furthermore, diastereoselective reduction of a ketone can be achieved using specific reagents or catalysts, leading to the preferential formation of one diastereomer of the corresponding alcohol.

Chemical Derivatization Strategies of the this compound Scaffold

The strategic modification of the this compound core is crucial for the fine-tuning of its pharmacological properties. The presence of three distinct functional groups offers multiple handles for chemical manipulation, enabling the synthesis of a wide array of derivatives.

N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a prime site for introducing a variety of substituents to modulate the physicochemical and pharmacokinetic properties of the molecule. Common strategies for N-functionalization include N-alkylation, N-arylation, and reductive amination.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved using alkyl halides, while N-arylation often employs transition metal-catalyzed cross-coupling reactions. To control reactivity and avoid side reactions, the piperidine nitrogen is often protected, for instance as a tert-butoxycarbonyl (Boc) carbamate. The synthesis of N-Boc-4-hydroxypiperidine is a common precursor step, typically achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate or potassium carbonate. guidechem.comchemicalbook.comchemicalbook.comnih.gov Following the introduction of the desired substituent, the Boc group can be readily removed under acidic conditions to yield the N-functionalized product. chemicalbook.com

Reductive Amination: Reductive amination is another powerful method for introducing substituents onto the piperidine nitrogen. researchgate.netorganic-chemistry.org This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or hydrogen gas with a catalyst. researchgate.netchim.it This method is particularly useful for synthesizing a diverse library of N-substituted derivatives.

| Reaction Type | Reagents and Conditions | Product Class | Reference(s) |

| N-Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃ or K₂CO₃, CH₂Cl₂/H₂O or MeOH | N-Boc-4-hydroxypiperidine | guidechem.comchemicalbook.comchemicalbook.comnih.gov |

| N-Alkylation | Alkyl halide | N-Alkyl-4-hydroxypiperidine derivatives | researchgate.net |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl-4-hydroxypiperidine derivatives | researchgate.net |

| Reductive Amination | Aldehyde or ketone, NaBH₃CN or H₂/catalyst | N-Alkyl/Aryl-4-hydroxypiperidine derivatives | researchgate.netorganic-chemistry.orgchim.it |

Modifications at the Carboxamide Functionality

The primary carboxamide group offers another avenue for structural diversification. Key transformations include reduction to an amine, hydrolysis to a carboxylic acid, and dehydration to a nitrile.

Reduction to Amine: The reduction of the carboxamide to a primary amine (4-aminomethyl-4-piperidinol) can be accomplished using strong reducing agents like lithium aluminum hydride. google.com This transformation is valuable for accessing a different class of derivatives with altered basicity and hydrogen bonding capabilities.

Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed to the corresponding carboxylic acid (4-hydroxy-piperidine-4-carboxylic acid) under either acidic or basic conditions. nih.govbldpharm.com For instance, heating with potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol can effect this transformation. nih.gov The resulting carboxylic acid can then be further derivatized, for example, through esterification or amide coupling reactions. evitachem.com

Dehydration to Nitrile: Dehydration of the primary carboxamide to a nitrile (4-cyano-4-hydroxypiperidine) provides a route to another important class of intermediates. This transformation is typically carried out using a variety of dehydrating agents.

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Amide Reduction | Lithium aluminum hydride | 4-Aminomethyl-4-piperidinol | google.com |

| Amide Hydrolysis | KOH, ethylene glycol, heat | 4-Hydroxy-piperidine-4-carboxylic acid | nih.gov |

| Dehydration | Dehydrating agent | 4-Cyano-4-hydroxypiperidine | N/A |

Hydroxyl Group Transformations and Conjugation

The tertiary hydroxyl group at the C4 position is a key feature of the scaffold and can be modified to introduce a range of functionalities. Common transformations include esterification and etherification, as well as conjugation to other molecules.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. evitachem.com Ether formation can be accomplished via Williamson ether synthesis, though this may require protection of the piperidine nitrogen to prevent competing N-alkylation. The Mitsunobu reaction is another valuable method for forming ethers from alcohols. chemicalbook.com

Conjugation: The hydroxyl group serves as a convenient point for conjugation to other molecules, such as promoieties or linker units for attachment to larger biomolecules. This strategy is often employed in drug delivery systems to improve the pharmacokinetic profile of a parent drug.

| Reaction Type | Reagents and Conditions | Product Class | Reference(s) |

| Esterification | Acyl chloride or anhydride, base | 4-Acyloxypiperidine-4-carboxamide derivatives | evitachem.com |

| Etherification | Alkyl halide, base (Williamson) or Mitsunobu conditions | 4-Alkoxypiperidine-4-carboxamide derivatives | chemicalbook.com |

| Conjugation | Activated promoiety or linker | Conjugated this compound derivatives | N/A |

Novel Synthetic Reaction Development for this compound Synthesis

A notable approach involves the condensation of γ-unsaturated amines with aldehydes in an acidic solution to construct the 4-hydroxypiperidine ring system. google.com For example, the reaction of a γ,δ-unsaturated amine with an aldehyde at a controlled pH can lead to the formation of the desired piperidine ring with a hydroxyl group at the 4-position. google.comnih.gov

Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are being explored for the rapid generation of diverse piperidine libraries.

| Synthetic Approach | Key Features | Starting Materials | Reference(s) |

| Condensation of γ-unsaturated amines | Formation of the 4-hydroxypiperidine ring in a single step. | γ,δ-Unsaturated amines, Aldehydes | google.comnih.gov |

| One-pot synthesis from piperidone precursors | Streamlined synthesis from readily available starting materials. | 4-Piperidone derivatives | google.com |

Structure Activity Relationship Sar Studies of 4 Hydroxypiperidine 4 Carboxamide Derivatives

Conformational Preferences and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of the piperidine (B6355638) ring and the stereochemistry of its substituents are pivotal in determining the biological efficacy of 4-hydroxypiperidine-4-carboxamide derivatives. The piperidine scaffold typically adopts a chair conformation to minimize steric strain, but the axial or equatorial orientation of its substituents can drastically alter its interaction with target proteins.

Stereochemistry plays a crucial role in biological activity. mdpi.com Generally, natural products are biosynthesized in an enantiomerically pure form, and their stereochemical configuration has a significant impact on their function. mdpi.com For instance, in studies of nature-inspired compounds, it has been demonstrated that only specific isomers exhibit significant biological effects. The investigation of 3-Br-acivicin isomers and their derivatives revealed that only those with a (5S, αS) configuration displayed noteworthy antiplasmodial activity. mdpi.com This suggests that biological systems, such as transporter proteins and enzyme active sites, can distinguish between stereoisomers, leading to enhanced activity for one isomer over others. mdpi.com

Impact of N-Substitution on Receptor Binding and Selectivity

Modifications to the substituent on the piperidine nitrogen atom have a profound effect on the binding affinity and selectivity of this compound derivatives for their biological targets. Strategic alteration of this group is a common and effective method for optimizing lead compounds.

Research into sigma (σ) receptor ligands has shown that the nature of the N-substituent is a key determinant of affinity and selectivity. nih.gov In a series of piperidine-4-carboxamide derivatives, replacing an N-benzylcarboxamide group with various cyclic or linear moieties led to significant changes in binding profiles. nih.gov For example, the introduction of a 4-chlorobenzyl group on the piperidine nitrogen of a tetrahydroquinoline derivative resulted in a compound with very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. nih.gov

Similarly, in the development of NMDA receptor antagonists, N-(ω-phenylalkyl) substitutions on 4-(4-hydroxyphenyl)piperidines were found to produce high-potency antagonists. These compounds demonstrated over 1000-fold greater potency for the NR1a/2B subtype compared to the NR1a/2A or NR1a/2C subtypes. acs.org Optimization of 4-hydroxypiperidine (B117109) derivatives as CCR5 receptor antagonists also led to the identification of potent compounds through SAR elaboration, including modifications at the nitrogen position. nih.gov The synthesis and evaluation of various N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidines have also yielded compounds with significant analgesic activity. nih.gov

The following table illustrates the impact of different N-substituents on receptor binding affinity for selected 4-hydroxypiperidine derivatives.

| Compound Class | N-Substituent | Target Receptor | Binding Affinity (IC50 or Ki) | Selectivity |

| Piperidine-4-carboxamide nih.gov | 4-Chlorobenzyl | σ1 | 3.7 nM (Ki) | 351-fold over σ2 |

| 4-(4-hydroxyphenyl)piperidine acs.org | N-(ω-phenylalkyl) | NMDA (NR1a/2B) | 0.022 µM (IC50) | >1000-fold over NR1a/2A & NR1a/2C |

| 4-(4-hydroxybenzyl)piperidine acs.org | N-(ω-phenylalkyl) | NMDA (NR1a/2B) | 0.059 µM (IC50) | >1000-fold over NR1a/2A & NR1a/2C |

This table is for illustrative purposes and combines data from different studies.

The Role of the 4-Hydroxyl Group in Ligand-Target Interactions

The 4-hydroxyl group is a critical functional group in many this compound derivatives, playing a direct role in anchoring the ligand to its biological target. This group primarily exerts its influence through the formation of hydrogen bonds and other electrostatic interactions. nih.gov

The introduction of a hydroxyl group to a ligand can significantly increase the hydrogen bonding interactions between the molecule and the amino acid residues in the active site of a protein. nih.gov These interactions can lower the intermolecular binding energy, thereby increasing the inhibitory activity or binding affinity. nih.gov The position of the hydroxyl group is as important as its presence. For example, in studies on flavonoid derivatives, hydroxyl groups on the B ring were found to form intermolecular hydrogen bonds with surrounding amino acids like Asp214 and Gln350. nih.gov

In the context of 4-hydroxypiperidine derivatives, the 4-hydroxyl group is often a key pharmacophoric feature. Its presence was a starting point for the optimization of a series of potent CCR5 receptor antagonists. nih.gov Conversely, the strategic inclusion of a hydroxyl group can also be used to reduce off-target binding and improve selectivity. For instance, incorporating a hydroxyl group at the 4-position of the piperidine ring was shown to decrease binding affinity for α1-adrenergic and dopamine (B1211576) D2 receptors, thereby enhancing selectivity for the primary target, the NMDA receptor. acs.org The synthesis of various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives for analgesic activity further underscores the importance of this hydroxyl moiety in the design of these pharmacologically active agents. nih.gov

Systematic Modifications of the Carboxamide Moiety and Pharmacological Efficacy

Systematic structural modifications of the carboxamide group at the C4 position of the piperidine ring are crucial for modulating pharmacological efficacy. The carboxamide functional group offers opportunities for hydrogen bonding and can be altered to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

In the pursuit of new anticancer agents, N-substituted 1H-indole-2-carboxamides have been explored, demonstrating that the nature of the substituent on the carboxamide nitrogen directly influences cytotoxic effects. nih.gov For example, derivatives bearing a p-chlorobenzene group or an anthraquinone (B42736) moiety showed significant antiproliferative activity, with IC50 values in the sub-micromolar range against certain cancer cell lines. nih.gov In contrast, derivatives with a p-nitrobenzene or pyridine (B92270) ring showed weaker potential, indicating that the electronic and steric properties of the carboxamide substituent are key to efficacy. nih.gov

Similarly, in the development of sigma receptor ligands, researchers assessed the effects of substituting an N-benzylcarboxamide group with different cyclic or linear moieties. nih.gov This work demonstrated that modifying the N-substituent of the carboxamide could preserve affinity while improving selectivity. nih.gov Further studies have involved the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide, representing a direct modification of the core carboxamide structure to explore new biological activities, such as dopamine reuptake inhibition and analgesia. researchgate.net

Chiral Recognition and Enantioselective Biological Responses

Chirality and the resulting enantioselective biological responses are fundamental concepts in the SAR of this compound derivatives. Since the C4 position is often a stereocenter, these molecules can exist as enantiomers, which are non-superimposable mirror images. Biological systems, being chiral themselves, frequently interact differently with each enantiomer.

This differential interaction, known as chiral recognition, can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than its counterpart. mdpi.com A compelling example is seen in the study of 3-Br-acivicin isomers, where only the compounds with the natural (5S, αS) configuration exhibited significant antimalarial activity. mdpi.com The other isomers were considerably less active, suggesting that the biological target or a cellular uptake mechanism, such as an amino acid transport system, stereoselectively recognizes only one configuration. mdpi.com

Molecular modeling can often illuminate the structural and stereochemical requirements for an effective interaction between a ligand and its target. mdpi.com While stereochemistry might not always affect the binding to an isolated target enzyme for all derivatives, it can still lead to major differences in whole-cell or in vivo activity. This implies that stereoselective uptake or transport processes are often the determining factor for the enhanced biological activity of a specific enantiomer. mdpi.com The synthesis of specific chiral piperidines is therefore of high pharmaceutical relevance, as controlling the absolute stereochemistry is essential for developing safe and effective drugs. rsc.org

Computational and in Silico Investigations of 4 Hydroxypiperidine 4 Carboxamide Analogues

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is crucial for understanding the binding mechanisms of 4-Hydroxypiperidine-4-carboxamide analogues at the molecular level.

Researchers have employed molecular docking to investigate the interactions of these analogues with various biological targets. For instance, in the design of inhibitors for secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease, a compound featuring a piperidine-4-carboxamide moiety (Cpd-41) was identified through virtual screening. nih.govresearchgate.net Docking studies revealed the specific binding mode of Cpd-41 within the sQC active site, providing an atomic-level understanding of its inhibitory action. nih.govresearchgate.net

Similarly, docking studies have been instrumental in developing piperidine-4-carboxamide derivatives as ligands for sigma receptors (σR), which are targets for various central nervous system disorders. units.itnih.gov These studies predict how the piperidine (B6355638) core, the carboxamide linker, and various substituents on the amide nitrogen and piperidine nitrogen interact with key amino acid residues in the receptor's binding pocket. For example, in a series of σ1 receptor ligands, docking simulations showed that the basic piperidine nitrogen atom aligns with positive ionizable features of the receptor, the amide oxygen acts as a hydrogen bond acceptor, and attached benzyl (B1604629) rings occupy hydrophobic pockets. units.it The predicted binding mode for one potent ligand, compound 2k , highlighted stabilizing van der Waals and hydrophobic interactions between its 4-chlorophenyl ring and residues Arg119, Tyr120, and Trp121 of the σ1 receptor. units.it

The reliability of docking procedures is often validated by redocking a known co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å typically indicates a reliable protocol. nih.gov The output of these studies is often a "docking score," which estimates the binding affinity. For instance, in a study on antitubercular agents, potent compounds from a series of piperidin-4-imine derivatives (related to the piperidine scaffold) showed more favorable (more negative) Glide dock scores compared to less active compounds, indicating a stronger binding interaction. dovepress.com

| Compound/Analogue | Target Protein | Key Interactions Predicted by Docking | Reference |

| Cpd-41 (piperidine-4-carboxamide moiety) | Secretory glutaminyl cyclase (sQC) | Binds within the active site, providing a basis for inhibition. | nih.govresearchgate.net |

| Compound 2k (piperidine-4-carboxamide derivative) | Sigma-1 Receptor (σ1R) | The 4-chlorophenyl ring has van der Waals/hydrophobic interactions with Arg119, Tyr120, and Trp121. | units.it |

| Compound 1b (piperidine-4-carboxamide derivative) | Sigma-1 Receptor (σ1R) | The piperidine nitrogen matches a positive ionizable feature; the amide oxygen accepts a hydrogen bond; benzyl rings fit into hydrophobic areas. | units.it |

| Thiazolo[3,2-a] pyridine (B92270) derivatives | α-amylase | Compound 4e showed the best docking score of -7.43 kcal/mol, indicating strong inhibitory potential. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscapes and flexibility of both the ligand and the target protein over time. mdpi.com This computational method simulates the physical movements of atoms and molecules, providing a deeper understanding of the stability of predicted binding poses and the energetics of the interaction. nih.gov

MD simulations are frequently used in conjunction with molecular docking to refine and validate the predicted binding modes. For this compound analogues, MD simulations can confirm the stability of the ligand-receptor complex as predicted by docking. For example, after docking a novel piperidine-4-carboxamide inhibitor (Cpd-41) into the active site of secretory glutaminyl cyclase, MD simulations were performed to confirm the stability of the binding pose and analyze the detailed interactions at an atomic level. nih.gov

In studies of σ1 receptor ligands, MD simulations revealed the crucial amino acid residues that interact with the most potent compounds, such as a piperidine-based ligand with high affinity (Ki value of 3.2 nM). nih.gov These simulations can map the constantly changing binding interactions and help identify the most stable and significant contacts. utupub.fi Similarly, for novel acetylcholinesterase (AChE) inhibitors based on a hydroxypyridin-4-one plus benzylpiperidine scaffold, MD simulations were used to evaluate the binding stability. The average root-mean-square deviation (RMSD) values indicated minimal structural changes in the active site residues, confirming a stable complex. researchgate.netnih.gov

The insights from MD simulations are critical for understanding how the flexibility of a ligand and its target protein influences binding affinity and selectivity. researchgate.net By exploring the conformational ensemble, MD can help identify the most populated and energetically favorable conformations of a ligand when bound to its target, guiding further structure-based design efforts. utupub.fi

| Analogue/Scaffold | Target Protein | Findings from Molecular Dynamics (MD) Simulations | Reference |

| Cpd-41 (piperidine-4-carboxamide moiety) | Secretory glutaminyl cyclase (sQC) | Confirmed the stability of the docked binding pose. | nih.gov |

| Compound 1 (piperidine/piperazine-based) | Sigma-1 Receptor (σ1R) | Identified crucial interacting amino acid residues for the high-affinity ligand. | nih.gov |

| Compound VIId (hydroxypyridin-4-one-benzylpiperidine) | Acetylcholinesterase (AChE) | The complex was stable, with an average RMSD of 2.25 Å, indicating minimal structural changes in the active site. | researchgate.netnih.gov |

| Thiazolo[3,2-a] pyridine derivatives | α-amylase | The complex with compound 4e stabilized after 25 ns, with minor fluctuations. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. frontiersin.org

The process involves generating numerical representations of molecular features, known as descriptors, and using statistical methods to build a predictive model. nih.gov For analogues of this compound, QSAR studies can elucidate which structural properties are key to their biological function. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov

In studies of related heterocyclic structures, such as 3-(3-hydroxyphenyl)piperidines, a parabolic relationship was found between lipophilicity and σ-receptor affinity. nih.gov This indicates that there is an optimal lipophilicity for receptor binding, beyond which affinity decreases. For a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, 3D-QSAR models were developed to predict their inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org The resulting CoMFA (Comparative Molecular Force Field Analysis) model showed high predictive power, with steric and electrostatic fields contributing significantly to the model. frontiersin.org

The insights from QSAR contour maps can guide the design of new analogues. These maps highlight regions where modifying the structure—for example, by adding bulky groups or electron-withdrawing/donating groups—is predicted to increase or decrease activity. Such models have been successfully used to design new inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH), using a piperazine-carboxamide scaffold, which is structurally related to the piperidine-4-carboxamide core. researchgate.net

| Compound Series | Target/Activity | QSAR Model Type | Key Findings | Reference |

| 3-(3-Hydroxyphenyl)piperidines & Octahydrobenzo[f]quinolines | Sigma-receptor affinity | 2D-QSAR | A fair parabolic relationship was found between lipophilicity and sigma-receptor affinity. | nih.gov |

| 2-(Aryloxyacetyl)cyclohexane-1,3-diones | HPPD Inhibition | 3D-QSAR (CoMFA) | Established a predictive model (Q² = 0.872) where steric (52.3%) and electrostatic (47.7%) fields were key contributors. | frontiersin.org |

| Piperazine-carboxamides | FAAH Inhibition | 3D-QSAR (CoMSIA) | A highly predictive model (q² = 0.734) was developed and used to design new compounds with high predicted inhibitory activity. | researchgate.net |

| Amide derivatives | Xanthine oxidase inhibitors | 2D-QSAR | Machine learning-based QSAR models were established using linear and non-linear methods to predict biological activity. | frontiersin.org |

De Novo Design Approaches Utilizing the this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or by assembling fragments within a target's binding site. The this compound scaffold serves as an excellent starting point for such design strategies due to its proven utility in binding to various biological targets.

This scaffold presents several key features for elaboration: a piperidine ring for interacting with the receptor, a central quaternary carbon that imparts rigidity, and hydroxyl and carboxamide groups that can serve as hydrogen bond donors and acceptors. Computational approaches can explore how modifications at the piperidine nitrogen and the carboxamide nitrogen can optimize interactions with a specific target.

For instance, the piperidine-4-carboxamide moiety was identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC). nih.govresearchgate.net This discovery, made through pharmacophore-assisted virtual screening, opens the door for using this core structure to design a new class of sQC inhibitors for potential use in Alzheimer's disease therapy. nih.govresearchgate.net Similarly, research on pyrimidine (B1678525) derivatives has shown that incorporating a 4-hydroxypiperidine (B117109) group can lead to compounds with significant antitumor activity, suggesting its value as a building block in the design of new anticancer agents. researchgate.net The design process often involves iterative cycles of computational design, chemical synthesis, and biological testing to refine the structures and improve their activity.

Computational Predictions of Ligand-Target Interactions and Selectivity Profiles

A major goal of computational chemistry in drug design is to predict not only if a ligand will bind to a target, but also how selectively it will bind to that target over others. nih.gov This is particularly important for scaffolds like piperidine-4-carboxamide, which can interact with multiple receptor families.

Computational methods can predict ligand-target interactions by analyzing the complementarity of shape and electrostatic potential between the ligand and the binding site. manchester.ac.uk For piperidine-4-carboxamide derivatives targeting sigma receptors, computational studies have been crucial in understanding and improving selectivity between the σ1 and σ2 subtypes. units.itnih.gov By assessing the effects of different substituents on the amide nitrogen, researchers designed a series of compounds and computationally predicted their affinities. units.itnih.gov The tetrahydroquinoline derivative 2k , featuring a 4-chlorobenzyl moiety on the piperidine nitrogen, was found to have very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable selectivity ratio of 351 over the σ2 receptor. units.itnih.gov

Molecular docking and MD simulations can reveal subtle differences in the binding pockets of related proteins that can be exploited to achieve selectivity. For example, a hydrophobic sub-pocket present in one receptor but absent in another could be targeted by adding a corresponding hydrophobic group to the ligand. By integrating diverse sources of information, such as chemical structures and protein sequences, machine learning models can further enhance the accuracy of predicting drug-target interactions and their selectivity profiles. nih.govnih.gov

Applications of 4 Hydroxypiperidine 4 Carboxamide As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Pharmaceutical Agents

The piperidine (B6355638) scaffold is a common motif in a vast array of pharmaceutically active compounds. 4-Hydroxypiperidine-4-carboxamide serves as a crucial building block in the synthesis of complex drugs, where the hydroxyl and carboxamide functionalities can be further elaborated or are integral to the final molecule's biological activity.

The general synthetic approach towards such complex pharmaceutical agents often involves the strategic protection and deprotection of the amine and hydroxyl groups of the this compound core, followed by the coupling of various aryl or heterocyclic moieties to the piperidine nitrogen or the carboxamide group. The inherent chirality at the C4 position, if resolved, can also play a critical role in the stereospecific interactions of the final drug product with its biological target.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Piperidine-4-carboxamide Derivatives

| Scaffold Class | Therapeutic Target | Relevant Research Finding |

| Piperidine-4-carboxamides | CCR5 | Novel derivatives show potent inhibitory activity against CCR5, a key receptor for HIV entry. google.com |

| Substituted Piperidines | Analgesics | Derivatives of 4-hydroxypiperidine (B117109) are important intermediates for morphine-like analgesics. acs.org |

| Substituted Piperidines | NMDA Receptor Antagonists | N-substituted 4-(4-hydroxyphenyl)piperidines act as selective antagonists at the NR1a/2B NMDA receptor subtype. researchgate.net |

Role in Peptide Synthesis and Bioconjugation Chemistry

The functional groups of this compound lend themselves to applications in the fields of peptide synthesis and bioconjugation. While direct and extensive literature on the specific use of this compound is emerging, its potential can be inferred from the well-established chemistry of its constituent parts.

In peptide synthesis, the secondary amine of the piperidine ring can act as a scaffold for the attachment of amino acids or peptide fragments. The carboxamide group can mimic a peptide bond, potentially influencing the conformational properties of the resulting peptidomimetic. Furthermore, piperidine-based reagents, such as 4-methylpiperidine, have been explored as alternatives to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis, suggesting a general utility of the piperidine motif in this field. thermofisher.com

Precursor for the Development of Advanced Polymeric Materials

The development of advanced polymeric materials with tailored properties is a constantly evolving field. While specific polymers derived directly from this compound are not widely reported, its structure suggests its potential as a monomer or a modifying agent.

The bifunctional nature of the molecule (a secondary amine and a hydroxyl group) allows for its potential incorporation into polymers such as polyamides, polyesters, or polyurethanes through condensation polymerization. The rigid piperidine ring would impart a degree of conformational constraint to the polymer backbone, potentially influencing properties like thermal stability and mechanical strength.

Furthermore, derivatives of related piperidine compounds have been investigated for their role in polymer chemistry. For example, certain derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine have been shown to be effective inhibitors for the premature polymerization of acrylate (B77674) monomers. nih.gov This indicates a broader role for piperidine-containing molecules in controlling and modifying polymerization processes. The incorporation of this compound into a polymer could introduce hydrophilicity (due to the hydroxyl and carboxamide groups) and potential sites for further post-polymerization modification.

Utility in Agrochemical Development

The piperidine ring is a structural feature found in a number of agrochemicals, including fungicides, herbicides, and insecticides. The specific utility of this compound in this sector is an area of ongoing research, but its potential is rooted in the established biological activity of related compounds.

The synthesis of novel agrochemicals often parallels pharmaceutical drug discovery, where libraries of compounds are synthesized and screened for biological activity. The functional handles on this compound allow for the facile generation of a diverse range of derivatives. For example, the piperidine nitrogen can be substituted with various lipophilic or electron-withdrawing groups, which are known to influence the efficacy and spectrum of activity of agrochemicals.

Research into pyridine-3-carboxamide (B1143946) analogs has demonstrated their effectiveness against bacterial wilt in tomatoes, highlighting the potential of the carboxamide functionality in an agrochemical context. By using this compound as a starting material, it is conceivable that novel pesticides with improved properties, such as systemic transport in plants or enhanced target specificity, could be developed.

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient, stereoselective, and environmentally benign synthetic methods is paramount for creating diverse libraries of 4-hydroxypiperidine-4-carboxamide derivatives. Future research is poised to move beyond traditional methods to embrace modern catalytic strategies that offer greater precision and efficiency.

Key research directions include:

Asymmetric Catalysis: Developing novel chiral catalysts to control the stereochemistry at the C4 position and other potential stereocenters on the piperidine (B6355638) ring. This is crucial as the specific 3D arrangement of atoms often dictates biological activity.

Flow Chemistry: Implementing continuous flow synthesis processes. This approach can enhance reaction safety, improve reproducibility, and allow for rapid optimization of reaction conditions, accelerating the production of new derivatives.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive chemical transformations offers new pathways for functionalizing the piperidine scaffold under mild conditions. acs.org These methods can enable reactions that are difficult to achieve with conventional thermal chemistry, such as late-stage C-H functionalization to modify complex molecules without extensive protecting group manipulations.

Novel Catalytic Systems: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper) and organocatalysts to replace expensive and toxic heavy metals like palladium or rhodium. acs.orgresearchgate.net For instance, gold-catalyzed cyclization reactions have shown promise in efficiently constructing piperidine rings. nih.gov Strategies such as catalytic ring-opening aminolysis could also be adapted to build complex carboxamide derivatives from related lactam structures. nih.gov

These advanced synthetic approaches will be instrumental in generating novel analogues with improved properties, enabling a more thorough exploration of the structure-activity relationship (SAR).

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to identify subtle patterns that govern a molecule's biological activity and pharmacokinetic properties, significantly accelerating the discovery process. preprints.orgmdpi.com

Emerging opportunities in this domain include:

Predictive Modeling: Employing ML algorithms to build robust Quantitative Structure-Activity Relationship (QSAR) models. preprints.org These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the number of costly and time-consuming experiments.

De Novo Drug Design: Utilizing generative models, such as Generative Adversarial Networks (GANs) or reinforcement learning, to design entirely new derivatives. preprints.orgmdpi.com These AI systems can be trained to generate molecules that are optimized for multiple parameters simultaneously, such as high potency against a specific target, low off-target activity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Retrosynthesis Prediction: Applying AI tools to plan the most efficient synthetic routes for novel, computer-generated compounds. nih.govresearchgate.net By analyzing vast databases of chemical reactions, these platforms can propose step-by-step synthetic pathways, overcoming potential synthetic challenges early in the design phase. nih.gov

Molecular Dynamics (MD) Simulations: Using enhanced MD simulations, guided by machine learning potentials, to study the dynamic behavior of ligands as they bind to their biological targets. nih.gov This provides deep insights into the binding mechanism and the stability of the ligand-receptor complex, guiding further optimization. researchgate.net

Expansion of Biological Target Space for this compound Derivatives

While derivatives of the 4-hydroxypiperidine (B117109) core have shown activity against several target classes, a vast and promising biological space remains unexplored. Future research will focus on systematically screening focused libraries of this compound derivatives against a wider range of medically relevant targets.

Potential areas for expansion include:

G-Protein Coupled Receptors (GPCRs): Building on the known activity of related piperidines as antagonists for the CCR5 and H3 receptors, new derivatives can be screened against other GPCR families implicated in inflammation, metabolic disorders, and neurological diseases. nih.gov

Enzyme Inhibition: The piperidine carboxamide motif is present in inhibitors of various enzymes. nih.gov This scope can be expanded to new enzyme families, such as kinases, proteases, and metabolic enzymes, which are key targets in oncology and infectious diseases. For example, related aminopiperidine structures have been investigated as DPP4 inhibitors for diabetes. nih.gov

Ion Channels: Modulators of ion channels are crucial for treating cardiovascular diseases, pain, and epilepsy. The structural features of the this compound scaffold make it a viable starting point for developing novel ion channel modulators.

Epigenetic Targets: Proteins involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly important targets in cancer therapy. The hydrogen bonding capabilities of the hydroxyl and carboxamide groups could be exploited to design potent and selective epigenetic modulators.

By leveraging high-throughput screening and computational target prediction, researchers can uncover novel therapeutic applications for this versatile chemical scaffold.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanism Elucidation

A profound understanding of a molecule's three-dimensional structure and its interactions with a biological target is essential for rational drug design. Future research will increasingly rely on sophisticated analytical techniques to elucidate the precise mechanism of action of this compound derivatives at an atomic level.

Key techniques and their applications are:

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes, Cryo-EM can provide high-resolution structures of the target protein bound to a ligand. This information is invaluable for understanding the binding mode and guiding the design of more potent and selective derivatives.

Advanced NMR Spectroscopy: Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the ligand are in close contact with the target protein, even for weak interactions. This helps to map the binding epitope and validate computational docking models.

X-ray Crystallography: Obtaining crystal structures of derivatives bound to their target enzymes or receptors provides a definitive, high-resolution snapshot of the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for biological activity.

Computational Chemistry: Integrating experimental data with theoretical calculations, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide a comprehensive picture of the molecule's electronic structure, conformational preferences, and dynamic behavior. nih.govnih.gov This combined approach has been used to analyze the vibrational spectra and molecular stability of the parent 4-hydroxypiperidine molecule. nih.govsigmaaldrich.com

These advanced methods will provide critical insights, enabling researchers to move beyond trial-and-error and toward a more rational, structure-based approach to optimizing the therapeutic properties of this compound derivatives.

Q & A

Basic: What are the common synthetic routes for 4-Hydroxypiperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves functionalizing the piperidine core. A standard approach includes reacting piperidine derivatives (e.g., 4-hydroxypiperidine) with carboxamide-forming reagents like phosgene or isocyanates under basic conditions. Solvents such as methanol or tetrahydrofuran (THF) are used, often with catalysts like triethylamine to enhance reactivity. For example, N-(3-hydroxypropyl)piperidine-4-carboxamide is synthesized by reacting piperidine with 3-chloropropanol, followed by carboxamide introduction via phosgene . Purification via crystallization or chromatography ensures high purity (>95%) .

Basic: How is this compound characterized for purity and structure?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques :

- NMR (¹H/¹³C): Identifies proton environments (e.g., hydroxyl at δ 1.8–2.2 ppm, carboxamide carbonyl at δ 165–170 ppm).

- IR : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 173.2).

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/methanol 4:1) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected peaks in NMR) require:

Cross-validation : Compare data with analogs (e.g., N-(3-chloropropyl)piperidine-4-carboxamide ).

Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts.

2D NMR (COSY, HSQC): Resolve overlapping signals by mapping proton-carbon correlations.

Computational modeling : Simulate spectra (DFT calculations) to match experimental data .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Key variables to optimize:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency.

- Catalyst loading : Increase triethylamine (10–20 mol%) to accelerate nucleophilic substitution.

- Temperature control : Maintain 0–5°C during carboxamide formation to minimize side reactions.

Post-synthesis, flash chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% yield .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

Derivatives exhibit:

- Enzyme inhibition : Test via in vitro assays (e.g., viral RNA polymerase inhibition at IC₅₀ 10–50 µM ).

- Anticancer activity : Assess using MTT assays (e.g., IC₅₀ ~20 µM against leukemia cells ).

- Neuropharmacology : Evaluate binding affinity to opioid receptors (Ki < 100 nM in radioligand assays ).

Advanced: How do structural modifications influence the bioactivity of this compound?

Methodological Answer:

Structure-Activity Relationship (SAR) strategies :

- Hydroxyl group substitution : Replacing -OH with -Cl (e.g., N-(3-chloropropyl) analog) increases lipophilicity, enhancing blood-brain barrier penetration .

- Carboxamide alkylation : Adding bulky groups (e.g., isopropyl) improves receptor selectivity (e.g., 10-fold higher affinity for µ-opioid vs. δ-opioid receptors ).

- Piperidine ring modification : Introducing sp³-hybridized carbons (e.g., cyclopropane) stabilizes bioactive conformations .

Advanced: How can researchers address low reproducibility in biological assays for this compound?

Methodological Answer:

Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4).

Control for stereochemistry : Verify enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column).

Validate target engagement : Employ orthogonal methods (e.g., SPR for binding kinetics, Western blot for downstream signaling ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.